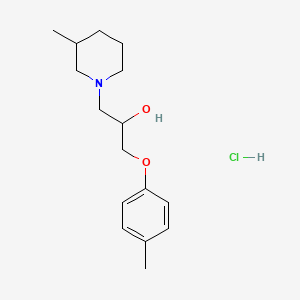

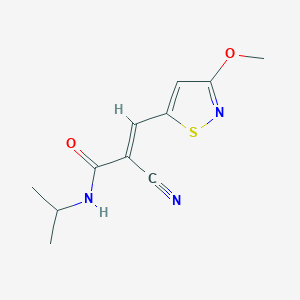

2-(2-Chloro-4-nitrophenyl)acetic acid

Descripción general

Descripción

The compound "2-(2-Chloro-4-nitrophenyl)acetic acid" is a chlorinated nitrophenyl acetic acid derivative. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding its properties and synthesis.

Synthesis Analysis

The synthesis of related compounds often involves the use of reagents that can introduce nitro and chloro groups into aromatic rings. For instance, the synthesis of hydroxamic acids from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement is an example of how nitrophenyl groups can be incorporated into a molecule . Similarly, the preparation of (2-nitrophenyl)acetates from (2-nitrophenyl)acetic acid for protecting hydroxyl functions indicates the reactivity of nitrophenyl acetic acid derivatives .

Molecular Structure Analysis

The molecular structure of related compounds, such as the silver complex of 2-(2-nitrophenyl)acetic acid, shows that the molecules consist of independent ligands and metal ions with a distorted coordination environment. The orientation of nitro groups with respect to the benzene rings can be significant, as seen in the dihedral angles reported in the crystal structure of the silver complex .

Chemical Reactions Analysis

Chemical reactions involving nitrophenyl acetic acid derivatives can be complex. For example, the chlorination of 4-chloro-2-methyl-6-nitrophenol leads to the formation of epimeric acyclic carboxylic acids, indicating that chlorination reactions can proceed with the introduction of additional chlorine atoms and changes in the molecular structure . The nitration of chlorinated benzene derivatives also shows the potential for multiple substitution patterns and the formation of adducts that can undergo further transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be inferred from related compounds. For instance, the stability of (2-nitrophenyl)acetates under common carbohydrate transformations suggests that nitrophenyl acetic acid derivatives can be stable under various conditions . The oxidation of 2-(2-chloroethoxy) ethanol to 2-(2-chloroethoxy) acetic acid using nitric acid as an oxidant demonstrates the reactivity of chloroethoxy acetic acid derivatives and suggests that similar oxidizing conditions could be applicable to chloronitrophenyl acetic acid derivatives .

Aplicaciones Científicas De Investigación

Environmental Impact and Toxicology

A scientometric review focused on the herbicide 2,4-D, chemically related to 2-(2-Chloro-4-nitrophenyl)acetic acid, provides insights into the global research trends and gaps in studies about its toxicity and environmental fate. The review identifies areas of significant interest, including toxicological effects on non-target species, molecular biology aspects, and the degradation of such compounds in environmental settings (Zuanazzi et al., 2020).

Industrial Applications

The role of certain acids, including acetic and related organic acids, in industrial cleaning and corrosion inhibition highlights potential applications for this compound in similar contexts. Organic inhibitors, including those with functional groups present in this compound, show effectiveness in protecting metals in acidic environments, suggesting possible use in industrial processes (Goyal et al., 2018).

Wastewater Treatment

The disinfection potential of peracetic acid in wastewater treatment, due to its broad-spectrum antimicrobial activity, suggests that compounds like this compound could also find relevance in environmental management practices, particularly if they share similar properties or can be transformed into effective disinfectants (Kitis, 2004).

Atmospheric Chemistry

Studies on nitrated phenols in the atmosphere reveal the pathways and transformations of these compounds, which can inform the environmental behavior and potential atmospheric impact of this compound. Understanding these mechanisms is crucial for assessing environmental risks and degradation pathways of chemically related substances (Harrison et al., 2005).

Agriculture and Herbicide Use

Research on the environmental behavior and ecotoxicological effects of the widely used herbicide 2,4-D underscores the importance of understanding similar compounds' fate and impact. This knowledge can guide the safe and effective use of related chemicals in agricultural settings to minimize environmental contamination and harm to non-target species (Islam et al., 2017).

Safety and Hazards

“2-(2-Chloro-4-nitrophenyl)acetic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing genetic defects . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-chloro-4-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c9-7-4-6(10(13)14)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVVWINDBFSBQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide](/img/structure/B2550552.png)

![N-(3-{[3-(3-cyanophenoxy)-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B2550553.png)

![N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2550556.png)

![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,6-difluorobenzamide](/img/structure/B2550560.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-methoxynicotinamide](/img/structure/B2550561.png)

![4-[(2-Fluorophenyl)methyl]thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2550565.png)

![4-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2550567.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2550572.png)